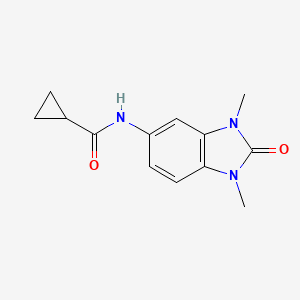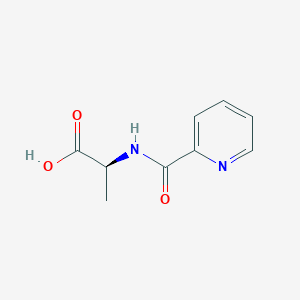
(2Z)-2-(azepan-2-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-(azepan-2-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile is a chemical compound that has gained significant attention in scientific research in recent years. This compound, also known as AMB-N-010, has been studied for its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
(2Z)-2-(azepan-2-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile has been studied for its potential applications in the field of medicinal chemistry. Specifically, it has been investigated as a potential inhibitor of protein-protein interactions involved in various diseases, such as cancer and viral infections. In addition, it has been shown to have potential as an anti-inflammatory agent and as a modulator of ion channels.
Mécanisme D'action
The mechanism of action of (2Z)-2-(azepan-2-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile is not fully understood. However, it is believed to act by binding to specific protein targets and inhibiting their function. For example, it has been shown to inhibit the interaction between the oncogenic protein MDM2 and the tumor suppressor protein p53, which is a promising target for cancer therapy.
Biochemical and Physiological Effects:
(2Z)-2-(azepan-2-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the activity of ion channels involved in neuronal signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2Z)-2-(azepan-2-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile is its potential as a selective inhibitor of protein-protein interactions. This makes it a promising candidate for drug development in various diseases. However, one of the limitations of this compound is its relatively low potency compared to other inhibitors of protein-protein interactions.
Orientations Futures
There are several future directions for research on (2Z)-2-(azepan-2-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile. One area of focus could be the development of more potent analogs of this compound. In addition, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound. Finally, the use of (2Z)-2-(azepan-2-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile in combination with other drugs or therapies could also be explored as a potential strategy to enhance its efficacy.
Méthodes De Synthèse
The synthesis of (2Z)-2-(azepan-2-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile has been described in several research articles. One of the most commonly used methods involves the reaction of 2-(1-methylbenzimidazol-2-yl)acetonitrile with azepane in the presence of a base, such as potassium carbonate, in an organic solvent, such as acetonitrile. The reaction is typically carried out at room temperature under an inert atmosphere, and the product is obtained after purification by column chromatography.
Propriétés
IUPAC Name |
(2Z)-2-(azepan-2-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-20-15-9-5-4-8-14(15)19-16(20)12(11-17)13-7-3-2-6-10-18-13/h4-5,8-9,18H,2-3,6-7,10H2,1H3/b13-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKAEJVGHFEFGU-SEYXRHQNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C3CCCCCN3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C\3/CCCCCN3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(azepan-2-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-tert-butylphenyl)piperidin-4-yl]-4-cyclopropyl-1,4-diazepane-1-carboxamide](/img/structure/B7536414.png)
![7-methoxy-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7536426.png)


![N-[1-(2-methoxyethyl)piperidin-4-yl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7536444.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide](/img/structure/B7536452.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-methylsulfonylpiperazine-1-carboxamide](/img/structure/B7536462.png)

![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-pyridin-2-ylacetamide](/img/structure/B7536478.png)
![3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}pyridine](/img/structure/B7536483.png)
![2-(5-oxo-4-phenyltetrazol-1-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide](/img/structure/B7536488.png)
![3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]quinazolin-4-one](/img/structure/B7536489.png)
![4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine](/img/structure/B7536498.png)
